1-Ethynyl-4-(4-propylcyclohexyl)benzene is classified under the category of organic compounds, specifically as an aromatic hydrocarbon due to the presence of a benzene ring substituted with ethynyl and propyl groups. The compound is indexed in databases such as PubChem, where it is identified by its unique identifiers including the InChI Key (HLUVLSYQSNGSKG-UHFFFAOYSA-N) and the molecular formula .
The synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene typically involves a multi-step process that can be summarized as follows:
Starting Materials:
Reaction Conditions:
Industrial Production:
The molecular structure of 1-Ethynyl-4-(4-propylcyclohexyl)benzene can be described using several structural identifiers:
CCCC1CCC(CC1)C2=CC=C(C=C2)C#C
InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3
The compound features a benzene ring with an ethynyl group at one position and a propylcyclohexane substituent at another. The presence of these groups contributes to its unique chemical behavior and reactivity.
1-Ethynyl-4-(4-propylcyclohexyl)benzene can undergo several types of chemical reactions:
These reactions are significant for modifying the compound for various applications in research and industry .
The mechanism of action for 1-Ethynyl-4-(4-propylcyclohexyl)benzene primarily revolves around its ability to participate in electrophilic aromatic substitution reactions. In these reactions:
This mechanism allows for diverse modifications of the compound for specific applications in synthetic organic chemistry .
The physical and chemical properties of 1-Ethynyl-4-(4-propylcyclohexyl)benzene include:
The compound exhibits typical properties associated with aromatic hydrocarbons, such as stability under standard conditions and reactivity towards electrophiles .
The applications of 1-Ethynyl-4-(4-propylcyclohexyl)benzene span several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7